molecular formula C7H4BrFN2 B1385958 4-Amino-3-bromo-5-fluorobenzonitrile CAS No. 874880-58-7

4-Amino-3-bromo-5-fluorobenzonitrile

Cat. No. B1385958
CAS RN: 874880-58-7
M. Wt: 215.02 g/mol
InChI Key: JAEADHWFVOCKED-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-5-fluorobenzonitrile is a chemical compound with the molecular formula C7H4BrFN2 and a molecular weight of 215.02 . It is a benzonitrile derivative with bromide and fluoride functional groups .


Molecular Structure Analysis

The molecular structure of 4-Amino-3-bromo-5-fluorobenzonitrile consists of a benzene ring substituted with amino, bromo, and fluoro groups, and a nitrile group . The InChI code for this compound is 1S/C7H4BrFN2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Halogenated Benzoic Acids

    Research by Zhou Peng-peng (2013) discusses the synthesis of 3-bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile through a series of reactions including bromination and hydrolysis. This method is noted for its low cost and mild reaction conditions, suggesting potential industrial scale applications (Zhou Peng-peng, 2013).

  • Halodeboronation of Aryl Boronic Acids

    A study by Ronald H. Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile using a NaOMe-catalyzed bromodeboronation method. This study highlights the generality of the halodeboronation process for a series of aryl boronic acids (Szumigala et al., 2004).

  • Fluorous Synthetic Route

    The work by W. Ang et al. (2013) demonstrates a microwave-assisted, fluorous synthetic route to 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines. This method enables efficient cyclization and facile separation of the product using fluorous solid-phase extraction (Ang et al., 2013).

Advanced Chemical Applications

  • Precursor for PET Radioligand Synthesis

    M. Gopinathan et al. (2009) describe an improved synthesis method for a precursor used in PET radioligand synthesis, employing a new synthon for Sonogashira coupling with 3-bromo-5-fluorobenzonitrile (Gopinathan et al., 2009).

  • CO2 Chemical Fixation

    Toshihiro Kimura et al. (2012) report the use of 2-aminobenzonitriles, including 2-amino-5-fluorobenzonitrile, in the chemical fixation of CO2 to form quinazoline-2,4(1H,3H)-diones, demonstrating a high-yield, atmospheric pressure process (Kimura et al., 2012).

Safety and Hazards

4-Amino-3-bromo-5-fluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-amino-3-bromo-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEADHWFVOCKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651698
Record name 4-Amino-3-bromo-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874880-58-7
Record name 4-Amino-3-bromo-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 4-amino-3-fluorobenzonitrile (5 g, 37 mmol) in anhydrous CH2Cl2 (40 mL) under Ar at rt was added dropwise N-bromosuccinimide (6.5 g, 37 mmol). After 15 h, the mixture was concentrated under reduced pressure. The residue was purified by silica gel flash chromatography eluting with a gradient of 100% hexanes to 50% EtOAc in hexanes to afford 4-amino-3-bromo-5-fluorobenzonitrile (6.4 g, 81%) as a tan solid. 1H NMR (500 MHz, DMSO-d6) δ 7.76 (s, 1H), 7.62 (dd, J=1.5, 11.1 Hz, 1H), 6.44 (s, 2H); LCMS (ESI) m/z 214, 216 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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